molecular formula C22H27N3O4 B6973688 N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide

N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide

Cat. No.: B6973688
M. Wt: 397.5 g/mol
InChI Key: SFXHTZZUOIAYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving appropriate precursors.

    Introduction of the ethoxyphenoxy group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with 4-ethoxyphenol under basic conditions.

    Construction of the spirocyclic structure: This is typically done through a cyclization reaction, often involving a nucleophilic attack on a suitable electrophile.

    Formation of the carboxamide group: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
  • N-[[2-(4-ethoxyphenoxy)pyridin-3-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide

Uniqueness

N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide stands out due to its specific substitution pattern and spirocyclic structure, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-2-28-18-3-5-19(6-4-18)29-20-15-17(7-11-23-20)16-24-21(26)25-12-8-22(25)9-13-27-14-10-22/h3-7,11,15H,2,8-10,12-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXHTZZUOIAYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)CNC(=O)N3CCC34CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.